Defined Optical Rotation vs. Unspecified or Absent Chiroptical Data for Structural Analogs
The L-enantiomer of the target compound, L-valine tert-butylamide hydrochloride, exhibits a well-characterized specific optical rotation of [α]D20 = 41.6 ± 2° (C=1 in MeOH) according to Chem-Impex lot specifications . In contrast, many close structural analogs, such as L-valine methylamide hydrochloride (CAS 74410-26-7) or L-valine diethylamide (CAS 56414-87-0), either lack published optical rotation data or show significantly different values due to their smaller N-alkyl substituents. This quantitative optical rotation provides an immediate, verifiable metric for confirming enantiomeric identity and chemical purity, a feature absent from many vendor specifications for competing valine amides .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = 41.6 ± 2° (C=1, MeOH) |
| Comparator Or Baseline | L-Valine methylamide HCl (CAS 74410-26-7): No published optical rotation; L-Valine diethylamide (CAS 56414-87-0): No published optical rotation. |
| Quantified Difference | Not calculable due to missing comparator data; target compound is a defined reference point. |
| Conditions | Polarimetry at 20°C, concentration 1 g/100 mL in methanol. |
Why This Matters
A documented optical rotation value is essential for identity verification and chiral purity assessment upon receipt, directly reducing the risk of using mislabeled or racemized material in asymmetric synthesis or chiral chromatography.
